![molecular formula C14H16N4O3 B1392609 1-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]piperidine-4-carboxylic acid CAS No. 1242999-63-8](/img/structure/B1392609.png)
1-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]piperidine-4-carboxylic acid
説明
The compound “1-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]piperidine-4-carboxylic acid” is a type of 1,3,4-oxadiazole derivative . 1,3,4-Oxadiazole derivatives are known for their wide range of biological activities and are prominent in materials and medicinal chemistry .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives often involves the use of carboxylic acids as feedstocks to produce 1,2-diacyl hydrazines or N-acyl hydrazones, which then undergo oxadiazole synthesis via dehydrative or oxidative methods . A one-pot 1,3,4-oxadiazole synthesis-arylation strategy has been reported, which involves carboxylic acids, N-isocyaniminotriphenylphosphorane (NIITP), and aryl iodides .Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives can be determined using various techniques such as Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (^1H NMR), and carbon-13 nuclear magnetic resonance (^13C NMR) .Chemical Reactions Analysis
The chemical reactions involving 1,3,4-oxadiazole derivatives can be complex. For example, the 2-methyl-1H-pyrrolo moiety underwent cytochrome P450-catalyzed hydroxylation followed by oxidation to a carboxylic acid and then conjugation with taurine .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole derivatives can be analyzed using various techniques. For example, the melting point can be determined, and the yield of the synthesis reaction can be calculated . The exact mass and the elemental analysis can also be determined .科学的研究の応用
Synthesis and Spectral Analysis
1,3,4-Oxadiazole derivatives, such as the specified compound, have been a focus in research due to their biological activities. A study by Khalid et al. (2016) involved the synthesis of N-substituted derivatives that were structurally elucidated using spectroscopic techniques, highlighting their potential in biological applications (Khalid et al., 2016).
Antibacterial Applications
Several studies have explored the antibacterial properties of 1,3,4-oxadiazole compounds. For instance, Rehman et al. (2017) investigated derivatives of this compound class for antibacterial effectiveness, finding valuable results (Rehman et al., 2017). Another study by Vankadari et al. (2013) confirmed significant antibacterial activity of similar compounds through in vitro studies (Vankadari et al., 2013).
Anticancer Potential
Compounds with a 1,3,4-oxadiazole structure have been researched for their anticancer properties. Redda and Gangapuram (2007) synthesized 1,3,4-oxadiazolyl tetrahydropyridines and evaluated their anti-cancer activities, finding moderate cytotoxicity against breast cancer cell lines (Redda & Gangapuram, 2007).
Safety And Hazards
将来の方向性
1,3,4-Oxadiazole derivatives have potential in various fields, including medicinal chemistry. They are being investigated for their activity as anticancer, antimicrobial, and antiviral agents . The development of efficient synthesis methods and the exploration of their biological activities are areas of ongoing research .
特性
IUPAC Name |
1-[4-(5-methyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-9-16-17-13(21-9)11-2-5-15-12(8-11)18-6-3-10(4-7-18)14(19)20/h2,5,8,10H,3-4,6-7H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCXNLCPURZCTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC(=NC=C2)N3CCC(CC3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]piperidine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



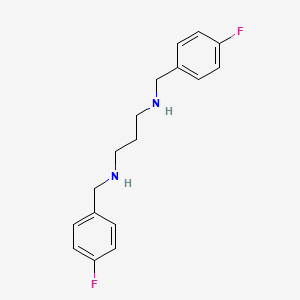
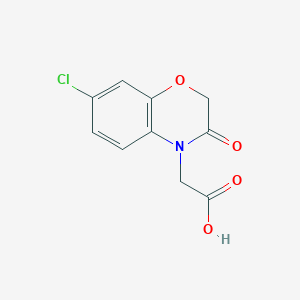
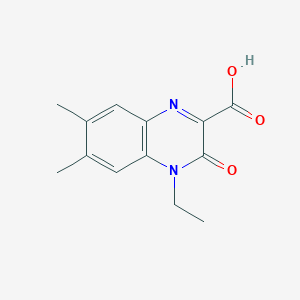
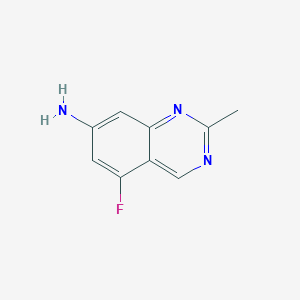
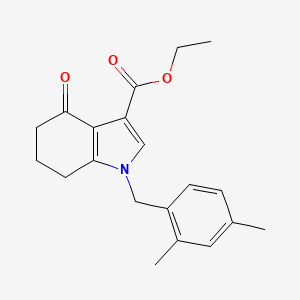
![(Cyclopropylmethyl)[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B1392535.png)
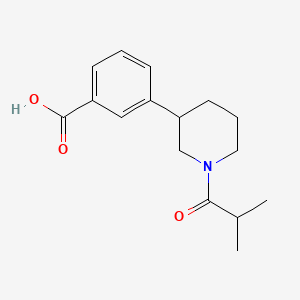
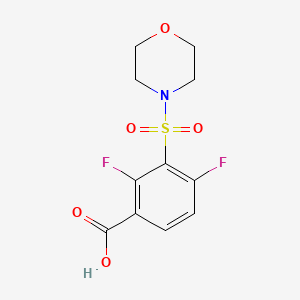
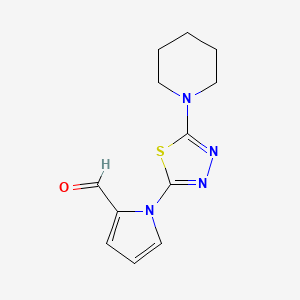
![3-[4-(4-Methylbenzyl)-2,3-dioxopiperazin-1-yl]propanoic acid](/img/structure/B1392542.png)
![6-[(Isopropylamino)sulfonyl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B1392543.png)
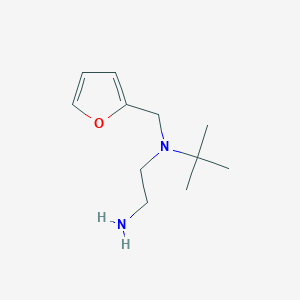
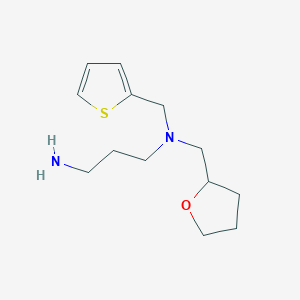
![3-Amino-N-[2-(dimethylamino)ethyl]-N-(2-furylmethyl)-1-benzofuran-2-carboxamide](/img/structure/B1392546.png)